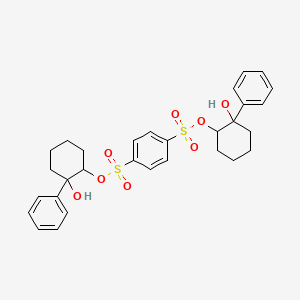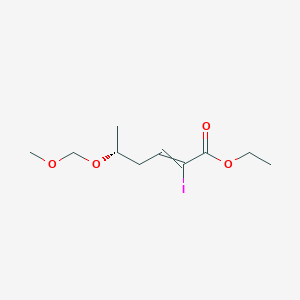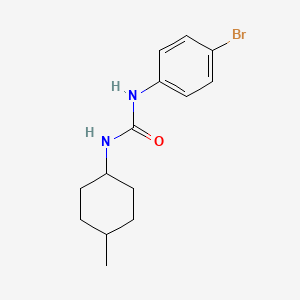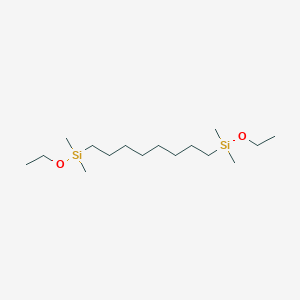![molecular formula C19H15ClN2O5S B14211311 Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- CAS No. 823782-38-3](/img/structure/B14211311.png)
Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method includes the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-(4-nitrophenoxy)aniline under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Antimicrobial Agents: Some derivatives have shown antimicrobial activity against bacterial strains.
Cancer Research: It has been investigated for its antiproliferative effects on cancer cell lines, particularly breast cancer.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, disrupting cellular processes that rely on this reaction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: Similar structure but with different substituents, leading to varied biological activities.
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: Another derivative with distinct functional groups, used in different chemical transformations.
Uniqueness
Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase selectively makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
823782-38-3 |
|---|---|
Formule moléculaire |
C19H15ClN2O5S |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15ClN2O5S/c1-13-18(20)3-2-4-19(13)28(25,26)21-14-5-9-16(10-6-14)27-17-11-7-15(8-12-17)22(23)24/h2-12,21H,1H3 |
Clé InChI |
KVKCDCDVSMAXDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
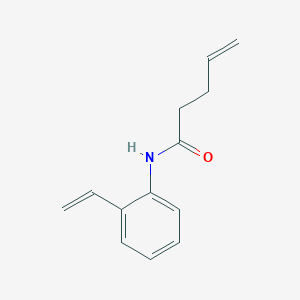
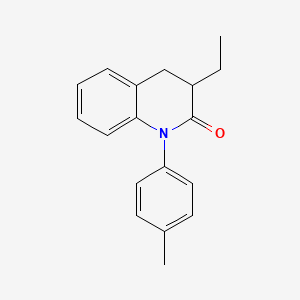
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

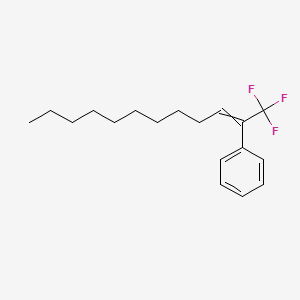
![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)

![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
